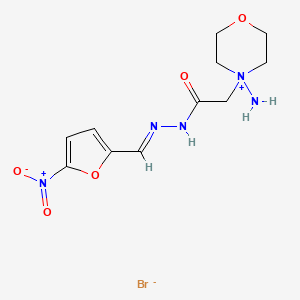
2-Phenoxy-5-phenylpenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-5-phenylpenta-2,4-dienoic acid is a chemical compound known for its unique structure and properties. It is a member of the styrene family and is characterized by the presence of both phenoxy and phenyl groups attached to a penta-2,4-dienoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid typically involves the reaction of phenoxy and phenyl derivatives with penta-2,4-dienoic acid. One common method includes the use of benzene in the presence of trifluoromethanesulfonic acid, which facilitates the addition of benzene molecules to the diene acid, followed by intramolecular acylation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives . These products are often characterized by their distinct chemical and physical properties, making them useful in further applications.
Applications De Recherche Scientifique
2-Phenoxy-5-phenylpenta-2,4-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a synthetic building block for the preparation of more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals, contributing to advancements in these fields.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-5-phenylpenta-2,4-dienoic acid involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a valuable tool in the study of cancer biology and the development of targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cinnamylidene acetic acid
- 5-Phenyl-2,4-pentadienoic acid
- 2,4-Pentadienoic acid, 5-phenyl-
Uniqueness
Compared to similar compounds, 2-Phenoxy-5-phenylpenta-2,4-dienoic acid stands out due to its dual phenoxy and phenyl groups, which impart unique chemical properties and reactivity. This structural uniqueness enhances its potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
40136-22-9 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-phenoxy-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C17H14O3/c18-17(19)16(20-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19) |
Clé InChI |
HIUHEAZMEQBYNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C(=O)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


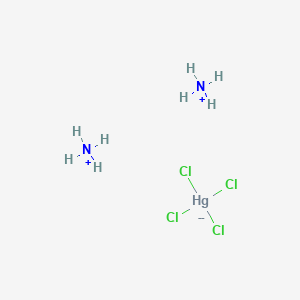

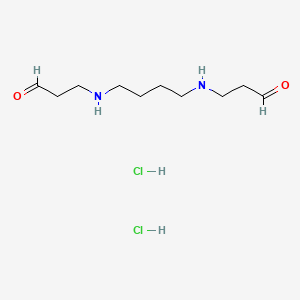
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
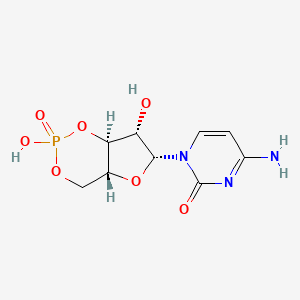

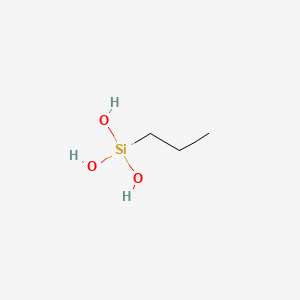

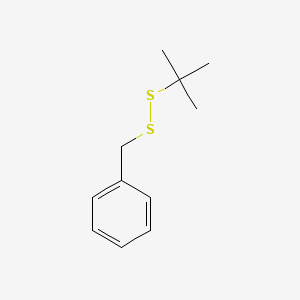

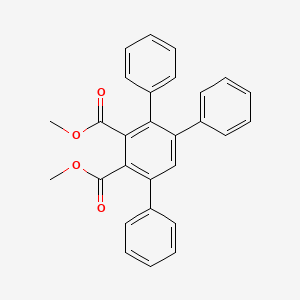
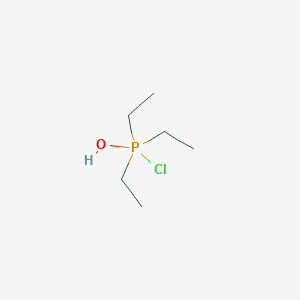
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
